Dimethyl (1-ethylpropyl)malonate

Vue d'ensemble

Description

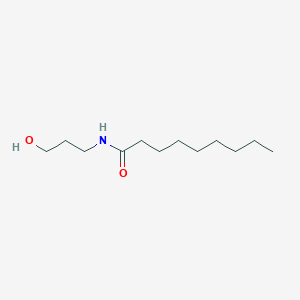

Dimethyl (1-ethylpropyl)malonate is a chemical compound with the CAS Number: 39520-19-9 and a molecular weight of 202.25 . It has a linear formula of C10 H14 O4 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10 H14 O4 .

Chemical Reactions Analysis

Dimethyl malonate, a similar compound, is known to react with α,β-acetylenic aldehydes and cyclic secondary amines (pyrrolidine, piperidine, morpholine, and piperazine) under mild conditions to afford dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates in 50–91% yields .

Applications De Recherche Scientifique

Catalytic Hydrogenation to 1,3-Propanediol Dimethyl malonate, a precursor for 1,3-propanediol production, is hydrogenated in the vapor phase over a Cu/SiO2 catalyst. This route is an alternative for producing 1,3-propanediol, a key monomer in polytrimethylene-terephthalate manufacture. The process involves sequential hydrogenation, starting with dimethyl malonate to form methyl 3-hydroxypropionate, which can further convert to 1,3-propanediol or methyl propionate. This study provides insights into the catalytic networks and active species, guiding future catalyst design for CO bond hydrogenation in dimethyl malonate (Zheng et al., 2017).

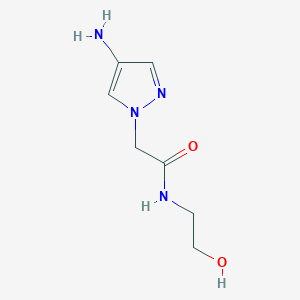

Molecular Structure of Novel Derivatives Research on dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate explores its synthesis and molecular structure. NMR, single crystal X-ray diffraction, and ab initio calculations revealed structural characteristics, including the pyrazole and phenyl rings' orientation and monohydration by NH⋯OH2 hydrogen bonding. This study contributes to the understanding of malonate derivatives' molecular architecture and potential applications in chemical synthesis and drug development (Jiménez-Cruz et al., 2003).

Anodic Cyclization for Novel Compounds Anodic cyclization of dimethyl 2-(3-oxo-3-arylpropyl)malonates to form dimethyl 2-aroylcyclopropane-1,1-dicarboxylates showcases a method for generating cyclized products. This electrooxidation process, conducted in methanol with potassium iodide and a base or neutral salt, highlights an innovative pathway for synthesizing cyclic malonate derivatives under mild conditions. It emphasizes the role of iodide ions as electron carriers in the reaction, presenting a novel approach to synthesizing complex structures from malonate esters (Okimoto et al., 2013).

Chemoselective O-Methylation Method A chemoselective method for O-methylating carboxylic acids using dimethyl malonate offers a practical approach to forming methyl ester products. This method, notable for its high yields, excellent chemoselectivity, and absence of strong base additives, presents an efficient and low-toxicity alternative for methyl ester synthesis. The proposed mechanism involves potassium bromide, providing a safer and more accessible option for chemical synthesis processes (Mao et al., 2015).

Orientations Futures

Malonate esters are important synthons that can be transformed into a variety of building blocks in organic syntheses . They have potential applications in the synthesis of fine chemicals, drugs, plasticizers, food preservatives, pharmaceuticals, and cosmetics . Therefore, the future directions of Dimethyl (1-ethylpropyl)malonate could involve its use in these areas.

Mécanisme D'action

Target of Action

Dimethyl (1-ethylpropyl)malonate primarily targets the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle, playing a crucial role in cellular respiration and energy production.

Mode of Action

This compound acts as an inhibitor of succinate dehydrogenase . It is believed to bind to the active site of the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the citric acid cycle, affecting the cell’s ability to produce energy.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate, a key step in the cycle. This disruption can lead to a buildup of succinate and a decrease in the production of fumarate, potentially affecting downstream processes such as the electron transport chain and ATP synthesis.

Result of Action

The inhibition of succinate dehydrogenase by this compound can have significant effects at the molecular and cellular levels. It can lead to a decrease in cellular energy production, potentially affecting cell function and viability . In the context of ischemia-reperfusion injury, this inhibition has been shown to reduce injury .

Action Environment

Environmental factors can influence the action of this compound. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to inhibit succinate dehydrogenase. Additionally, the presence of other substances, such as competing substrates or inhibitors, can also influence its action .

Analyse Biochimique

Biochemical Properties

Dimethyl (1-ethylpropyl)malonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the malonic ester synthesis, where it acts as a precursor for the synthesis of barbituric acid . The interactions between this compound and these biomolecules are crucial for the formation of complex organic compounds.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and subsequent cellular responses. The compound’s ability to form stable complexes with enzymes is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These temporal effects are crucial for understanding the compound’s overall impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can influence the compound’s localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is crucial for comprehending its activity and function within the cell .

Propriétés

IUPAC Name |

dimethyl 2-pentan-3-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-7(6-2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJTVXUTWGDTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654738 | |

| Record name | Dimethyl (pentan-3-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39520-19-9 | |

| Record name | Dimethyl (pentan-3-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1438300.png)

![2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438309.png)

![1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438310.png)

![4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1438315.png)

![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)